molecular formula C7H5BrN2 B143151 3-Bromo-1H-pyrrolo[2,3-b]pyridine CAS No. 74420-15-8

3-Bromo-1H-pyrrolo[2,3-b]pyridine

Cat. No. B143151
Key on ui cas rn: 74420-15-8
M. Wt: 197.03 g/mol
InChI Key: VJDGIJDCXIEXPF-UHFFFAOYSA-N
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Patent
US07605168B2

Procedure details

7-Azaindole (2, 3.57 g, 30.2 mmol) was dissolved in tetrahydrofuran (240 mL) under an atmosphere of nitrogen. At −40° C., N-bromosuccinimide (5.38 g, 30.2 mmol) in tetrahydrofuran was added under an atmosphere of nitrogen. The reaction mixture was stirred for a few hours as it was gradually warmed to room temperature and the reaction was followed by TLC. The reaction was quenched with sodium thiosulfate pentahydrate (7.50 g, 30.2 mmol) in water (1M). Two layers were separated, and the aqueous layer was extracted with ethyl acetate. The combined organic layers were washed with water, brine, dried with anhydrous sodium sulfate, and evaporated to dryness. The crude material was purified by column chromatography (25-40% ethyl acetate in hexanes) to yield the desired product as a white solid, 3, (4.20 g, 21.3 mmol). MS(ESI) [M+H+]+=198.5.
Quantity
3.57 g
Type
reactant
Reaction Step One
Quantity
240 mL
Type
solvent
Reaction Step One
Quantity
5.38 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
sodium thiosulfate pentahydrate
Quantity
7.5 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][N:8]=2)[CH:3]=[CH:2]1.[Br:10]N1C(=O)CCC1=O.O.O.O.O.O.S([O-])([O-])(=O)=S.[Na+].[Na+]>O1CCCC1.O>[Br:10][C:3]1[C:4]2[C:9](=[N:8][CH:7]=[CH:6][CH:5]=2)[NH:1][CH:2]=1 |f:2.3.4.5.6.7.8.9|

Inputs

Step One
Name
Quantity
3.57 g
Type
reactant
Smiles
N1C=CC2=CC=CN=C12
Name
Quantity
240 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
5.38 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Three
Name
sodium thiosulfate pentahydrate
Quantity
7.5 g
Type
reactant
Smiles
O.O.O.O.O.S(=S)(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for a few hours as it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Two layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic layers were washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The crude material was purified by column chromatography (25-40% ethyl acetate in hexanes)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CNC2=NC=CC=C21

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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